Preparation of Tetramethylstibonium Iodide: A Comprehensive Technical Guide
Preparation of Tetramethylstibonium Iodide: A Comprehensive Technical Guide
[label="4. Warm to RT
Evaluating Experimental Protocol
I'm now refining the experimental workflow. I've been reviewing the reaction steps, including the addition of reactants at 0°C, warming to room temperature with stirring, and the critical anaerobic filtration and ether wash. I'm focusing on making sure I can accurately depict the protocol. I'm also ensuring the DOT diagram accurately represents the experimental procedure.
Executive Summary
The synthesis of tetramethylstibonium iodide ( [(CH3)4Sb]I ) represents a fundamental organoantimony preparation with significant implications in phase-transfer catalysis, organometallic research, and semiconductor precursor development[1][2]. This whitepaper provides a rigorous, self-validating experimental framework for its preparation. By detailing the mechanistic causality, stringent anaerobic safety protocols, and advanced analytical validation techniques, this guide equips researchers with the necessary expertise to synthesize and characterize this quaternary stibonium salt with high fidelity.
Mechanistic Rationale & Chemical Causality
The formation of tetramethylstibonium iodide proceeds via a Menshutkin-type bimolecular nucleophilic substitution ( SN2 ) reaction[1][3]. In this pathway, the central antimony atom of trimethylstibine ( Sb(CH3)3 ) acts as the nucleophile, attacking the electrophilic carbon of methyl iodide ( CH3I ) to displace the iodide leaving group.
Causality in Reaction Design:
-
Nucleophilicity vs. Basicity: While antimony is less basic than its lighter Group 15 counterparts (nitrogen and phosphorus), its highly polarizable lone pair makes it an exceptionally potent nucleophile for soft electrophiles like methyl iodide.
-
Thermodynamic Driving Force: The reaction is typically conducted in non-polar or moderately polar aprotic solvents (e.g., anhydrous diethyl ether or dichloromethane). Because the starting materials are miscible in these solvents but the resulting ionic stibonium salt is highly insoluble, the product rapidly precipitates. This phase separation drives the equilibrium forward (Le Chatelier's principle) and acts as a self-validating visual indicator of reaction progress[1][4].
Fig 1: SN2 mechanistic pathway for the formation of tetramethylstibonium iodide.
Safety & Handling Protocols
The synthesis involves highly reactive and hazardous precursors, necessitating strict adherence to anaerobic techniques[5].
-
Trimethylstibine ( Sb(CH3)3 ): This volatile liquid (b.p. 80.6 °C) is highly toxic and pyrophoric [2][5]. It will spontaneously ignite upon contact with atmospheric oxygen. It must be handled exclusively within a rigorously maintained inert atmosphere (Argon or Nitrogen) using a Schlenk line or a glovebox.
-
Methyl Iodide ( CH3I ): A volatile alkylating agent and suspected human carcinogen. All manipulations must be performed in a certified fume hood using appropriate PPE (e.g., Silver Shield gloves).
-
Product Toxicity: While the quaternary salt is stable in air, tetramethylstibonium iodide is moderately toxic via intravenous and subcutaneous routes. Upon thermal decomposition, it emits highly toxic iodine fumes[6].
Experimental Workflow: Step-by-Step Synthesis
This protocol is designed to maximize yield while mitigating the risks associated with pyrophoric precursors.
Reagents Required:
-
Trimethylstibine ( Sb(CH3)3 ): 1.0 equivalent
-
Methyl Iodide ( CH3I ): 1.1 equivalents (slight excess to ensure complete alkylation)
-
Anhydrous Diethyl Ether ( Et2O ): Reaction solvent and wash solvent
-
Absolute Ethanol: Recrystallization solvent
Step-by-Step Procedure:
-
Apparatus Preparation: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under high vacuum. Backfill with ultra-high purity Argon. Repeat this cycle three times.
-
Solvent & Precursor Introduction: Under positive Argon flow, inject 30 mL of anhydrous, degassed diethyl ether into the Schlenk flask. Using a gas-tight Hamilton syringe, carefully transfer the trimethylstibine (1.0 eq) into the solvent.
-
Temperature Control: Submerge the Schlenk flask in an ice-water bath to cool the mixture to 0 °C. Rationale: Cooling dissipates the exothermic heat of the alkylation reaction, preventing solvent boil-off and side reactions.
-
Electrophile Addition: Slowly add methyl iodide (1.1 eq) dropwise over 15 minutes via a syringe.
-
Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir continuously for 4–6 hours. A dense, white/colorless crystalline precipitate of tetramethylstibonium iodide will begin to form almost immediately[4].
-
Isolation: Filter the precipitate using an anaerobic Schlenk frit. Wash the filter cake with three 10 mL portions of cold anhydrous diethyl ether to remove any unreacted precursors.
-
Purification: Recrystallize the crude product from hot absolute ethanol. Upon slow cooling, the product yields highly pure, colorless needle-like crystals[4].
-
Drying: Dry the purified crystals under high vacuum ( 10−3 mbar) for 12 hours to remove residual ethanol.
Fig 2: Anaerobic experimental workflow for synthesizing tetramethylstibonium iodide.
Analytical Validation & Data Presentation
To ensure the structural integrity of the synthesized compound, multi-modal characterization is required. While solution-state 1H NMR in D2O or CD3OD will show a single sharp singlet for the methyl protons due to rapid tumbling, advanced solid-state techniques reveal a more complex geometry.
Inelastic Neutron Scattering (INS) and solid-state Nuclear Magnetic Resonance (NMR) studies have demonstrated that in the crystalline lattice, the [Sb(CH3)4]+ cation possesses two crystallographically inequivalent methyl groups, designated as CH3(1) and CH3(2) , which exhibit distinct quantum mechanical tunneling behaviors at low temperatures[7][8].
Data Summaries
Table 1: Physicochemical Properties of Reactants and Product
| Compound | Role | Molecular Formula | MW ( g/mol ) | Boiling/Melting Point | Density/Appearance |
| Trimethylstibine | Nucleophile | Sb(CH3)3 | 166.86 | B.P. 80.6 °C | 1.528 g/cm³ (Colorless liquid) |
| Methyl Iodide | Electrophile | CH3I | 141.94 | B.P. 42.5 °C | 2.28 g/cm³ (Colorless liquid) |
| Tetramethylstibonium Iodide | Target Product | C4H12ISb | 308.80 | Decomposes upon heating | Colorless needles / White solid |
Table 2: Analytical Validation Parameters
| Analytical Method | Expected Observation / Parameter | Structural Significance |
| Visual Inspection | Colorless needle-like crystals | Confirms successful recrystallization from ethanol[4]. |
| Solution 1H NMR | Single sharp singlet (~1.5-2.0 ppm) | Confirms equivalent methyl environments in solution due to rapid molecular tumbling. |
| Solid-State NMR / INS | Two distinct tunneling lines | Confirms presence of crystallographically inequivalent methyl groups ( CH3(1) and CH3(2) ) in the solid state[7][8]. |
| Elemental Analysis | I: ~41.1%, C: ~15.5%, H: ~3.9% | Validates the empirical formula C4H12ISb [4]. |
References
-
Morgan, G. T., & Davies, G. R. "Antimonial analogues of the cacodyl series." Proceedings of the Royal Society of London. Series A, 110(755), 523-534. Available at:[Link]
-
Burbach, G., et al. "Rotational Excitations and Tunneling of Nonequivalent Methyl Groups in Tetramethylstibonium Iodide as Studied by Nuclear Magnetic Resonance and Inelastic Neutron Scattering." Zeitschrift für Naturforschung A, 46(9), 759-769. Available at:[Link]
-
LookChem. "Cas 594-10-5, TRIMETHYLANTIMONY - LookChem." LookChem Database. Available at: [Link]
Sources
- 1. Buy Tetramethylstibonium iodide | 2185-78-6 [smolecule.com]
- 2. lookchem.com [lookchem.com]
- 3. Buy Tetramethylstibonium iodide | 2185-78-6 [smolecule.com]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Trimethylstibine - Wikipedia [en.wikipedia.org]
- 6. guidechem.com [guidechem.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. discovery.researcher.life [discovery.researcher.life]
